molecular formula C14H10ClFN2O2 B5741228 3-chloro-N'-(4-fluorobenzoyl)benzohydrazide

3-chloro-N'-(4-fluorobenzoyl)benzohydrazide

Cat. No.: B5741228
M. Wt: 292.69 g/mol
InChI Key: GJIFMTRIXXLVCU-UHFFFAOYSA-N
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Description

3-chloro-N’-(4-fluorobenzoyl)benzohydrazide is an organic compound with the molecular formula C14H10ClFN2O2. This compound belongs to the class of benzohydrazides, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(4-fluorobenzoyl)benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N’-(4-fluorobenzoyl)benzohydrazide can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(4-fluorobenzoyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-chloro-N’-(4-fluorobenzoyl)benzohydrazide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-chloro-N’-(4-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-(4-fluorobenzoyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N'-(4-fluorobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-11-3-1-2-10(8-11)14(20)18-17-13(19)9-4-6-12(16)7-5-9/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIFMTRIXXLVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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